2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom attached to an ethyl group at the second position, a chlorine atom at the third position, and a 1,4-dione structure on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the bromination of 2-ethyl-3-chloronaphthalene-1,4-dione using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the 1,4-dione structure can lead to the formation of hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(1-substituted ethyl)-3-chloronaphthalene-1,4-dione derivatives.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Wissenschaftliche Forschungsanwendungen
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic interactions, respectively. The 1,4-dione structure can undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways. The compound’s effects on specific molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Bromoethyl)naphthalene
- 3-Chloronaphthalene-1,4-dione
- 2-Ethyl-3-chloronaphthalene-1,4-dione
Uniqueness
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione is unique due to the combination of bromine, chlorine, and 1,4-dione functionalities on the naphthalene ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
113822-91-6 |
---|---|
Molekularformel |
C12H8BrClO2 |
Molekulargewicht |
299.55 g/mol |
IUPAC-Name |
2-(1-bromoethyl)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8BrClO2/c1-6(13)9-10(14)12(16)8-5-3-2-4-7(8)11(9)15/h2-6H,1H3 |
InChI-Schlüssel |
CGTDOQMDENWXLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.